Acetic acid, ((4-chloro-2,1,3-benzothiadiazol-5-yl)oxy)-, ethyl ester

Description

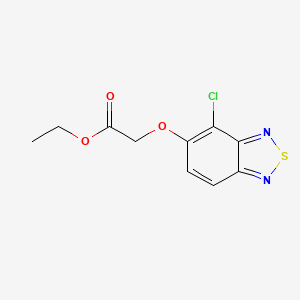

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate (CAS: 29123-12-4) is an ester derivative of the carboxylic acid 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid. Its molecular formula is C₁₀H₉ClN₂O₃S, with a molar mass of 272.71 g/mol. Key physical properties include a melting point of 96–98°C (in ligroine) and a predicted boiling point of 371.0±27.0°C . The compound features a benzothiadiazole core substituted with a chlorine atom at position 4 and an ethoxyacetate group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

The esterification of the acid to form the ethyl derivative likely enhances lipophilicity, improving membrane permeability in biological systems.

Properties

CAS No. |

29123-12-4 |

|---|---|

Molecular Formula |

C10H9ClN2O3S |

Molecular Weight |

272.71 g/mol |

IUPAC Name |

ethyl 2-[(4-chloro-1,2,3-benzothiadiazol-5-yl)oxy]acetate |

InChI |

InChI=1S/C10H9ClN2O3S/c1-2-15-8(14)5-16-6-3-4-7-10(9(6)11)12-13-17-7/h3-4H,2,5H2,1H3 |

InChI Key |

BZMYNQUTKITCAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-328811 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Carbamate Group: This involves the reaction of an appropriate amine with a chloroformate to form the carbamate group.

Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group into the molecule.

Cyclopropylamine Addition: The final step involves the addition of cyclopropylamine to the intermediate compound to form the final product, WL-328811.

Industrial Production Methods

Industrial production of WL-328811 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Compound Profile

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate (CAS: 29123-12-4) is a benzothiadiazole derivative with the molecular formula C₁₀H₉ClN₂O₃S and a molar mass of 272.71 g/mol . Key physicochemical properties include a melting point of 96–98°C (solvent: ligroine) and a predicted boiling point of 371.0 ± 27.0°C . Its density is 1.447 ± 0.06 g/cm³ , and the predicted pKa is -1.21 ± 0.48 .

Oxidative Rearrangements

The compound exhibits pH-dependent reactivity under oxidative conditions. At pH 10 , deprotonation occurs, generating reactive intermediates (e.g., quinone-like species) that form covalent adducts with glutathione (GSH) . The presence of Na₂S₂O₅ (a reducing agent) inhibits adduct formation, indicating that oxidation drives the reaction .

Structural Insights

Crystallographic analysis reveals:

Scientific Research Applications

Pharmaceutical Development

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has shown potential in drug development due to its biological activity. It is often studied for its effects on various biological targets, including its role as an antimicrobial agent. Research has indicated that derivatives of this compound may exhibit significant antibacterial properties, making it a candidate for further pharmacological studies .

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals. Its ability to act as a herbicide or pesticide is under investigation. Studies have demonstrated that benzothiadiazole derivatives can enhance plant resistance against pathogens and pests, indicating that ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate could play a role in sustainable agriculture practices .

Material Science

In material science, this compound is being evaluated for its utility in the development of new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in creating coatings and polymers that require specific functional characteristics .

Case Study 1: Antimicrobial Activity

A study conducted by Shao et al. (2009) investigated the antimicrobial properties of ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate against various bacterial strains. The results indicated effective inhibition at certain concentrations, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Case Study 2: Agricultural Applications

Research published in the Journal of Agricultural Chemistry highlighted the efficacy of benzothiadiazole derivatives in enhancing plant disease resistance. Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate was tested on crops susceptible to fungal infections, showing promising results in reducing disease incidence and improving crop yields .

Mechanism of Action

WL-328811 exerts its effects primarily through its interaction with nuclear receptor ROR-gamma. This receptor is involved in the regulation of genes associated with immune responses. By binding to ROR-gamma, WL-328811 can modulate the expression of these genes, thereby influencing immune cell function and potentially reducing inflammation in autoimmune diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate and analogous compounds:

Key Observations:

Heterocyclic Core :

- Benzothiadiazole (two nitrogen atoms, one sulfur) in the target compound vs. benzothiazole (one nitrogen, one sulfur) in other derivatives. This difference alters electronic properties and binding affinities in biological systems.

- The chloro substituent at position 4 in benzothiadiazole enhances electrophilicity, influencing reactivity in synthesis and interactions with biological targets .

Functional Groups: The ethoxyacetate group in the target compound improves solubility in organic solvents compared to the carboxylic acid form, which is more polar . Compounds with phenolic or methoxy groups (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) exhibit hydrogen-bonding capabilities, stabilizing crystal structures .

Biological Activity

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate (CAS Number: 29123-12-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations based on diverse research findings.

- Molecular Formula : C10H9ClN2O3S

- Molecular Weight : 272.71 g/mol

- Melting Point : 96-98 °C

- Boiling Point : 371.0 ± 27.0 °C

- Density : 1.447 ± 0.06 g/cm³

Synthesis

The synthesis of ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate typically involves the reaction of 4-chlorobenzothiazole derivatives with ethyl chloroacetate in the presence of a catalyst like potassium iodide. This reaction is carried out in a solvent such as butyl acetate at elevated temperatures to facilitate product formation .

Antitumor Activity

Research indicates that benzothiadiazole derivatives exhibit significant antitumor properties. A study highlighted the potential of various benzothiadiazole compounds to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in cancers. Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate was evaluated alongside other derivatives, showing promising inhibitory effects against STAT3 with an IC50 value indicative of its potency .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Studies have demonstrated that certain benzothiadiazole derivatives possess antibacterial and antifungal properties. The mechanism involves disrupting microbial cell walls and inhibiting essential enzymes, leading to cell death .

Inhibition of Protein–Protein Interactions

Recent investigations into the inhibition of protein–protein interactions (PPIs) have identified benzothiadiazole derivatives as potential modulators of biological pathways involving STAT3 and other oncogenic proteins. Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate showed a capacity to interfere with these interactions, which could be leveraged for therapeutic applications in cancer treatment .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | IC50 against STAT3: 15.8 ± 0.6 µM |

| Study B | Antimicrobial efficacy | Effective against various bacterial strains |

| Study C | PPI inhibition | Significant interaction with STAT3 SH2 domain |

Q & A

Q. What are the optimal synthetic conditions for preparing ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate?

The synthesis typically involves nucleophilic substitution of a hydroxyl group on the benzothiadiazole core with ethyl chloroacetate. A method adapted from similar benzothiadiazole derivatives uses KOH as a base in absolute ethanol under reflux (7 hours), followed by filtration and recrystallization from ethanol . Key parameters include stoichiometric control of ethyl chloroacetate (0.06 mol) and maintaining anhydrous conditions to prevent hydrolysis.

Q. How can structural purity be confirmed after synthesis?

Characterization relies on a combination of techniques:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹).

- NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks.

- Elemental analysis to validate empirical formulas (e.g., %C, %H, %N within ±0.4% of theoretical values) . Discrepancies in elemental data may indicate residual solvents or incomplete reaction; recrystallization or column chromatography is recommended for purification .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally related 4-amino-5-chloro-2,1,3-benzothiadiazole is classified as acutely toxic (oral, Category 4; H302). Standard precautions include using PPE (gloves, lab coat), working in a fume hood, and consulting safety data sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s workflow) can predict energetically favorable intermediates and transition states. For example, density functional theory (DFT) simulations help identify optimal catalysts or solvents, reducing trial-and-error experimentation . This approach is critical for designing derivatives with tailored electronic properties.

Q. What strategies resolve spectral data contradictions in benzothiadiazole derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or conformational flexibility. Advanced techniques include:

- Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography to resolve ambiguous bond assignments.

- 2D NMR (COSY, HSQC) to map proton-carbon correlations, as demonstrated for triazole-thiazole hybrids .

Q. How can in vitro bioactivity assays be designed for derivatives of this compound?

Derivatives can be evaluated using receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) via competitive radioligand displacement. Molecular docking studies (e.g., AutoDock Vina) predict binding poses, with validation through IC₅₀ measurements in cell lines . For example, triazole-thiazole analogs showed activity against α-glucosidase, with 9c exhibiting a Ki of 12.3 µM .

Q. What experimental approaches assess hydrolytic stability of the ester group under physiological conditions?

Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C, with HPLC monitoring of ethyl acetate release over 24–72 hours. Comparative studies with methyl or tert-butyl esters can quantify hydrolysis rates, guiding prodrug design .

Q. How do substituents on the benzothiadiazole core influence electronic properties?

Electrochemical methods (cyclic voltammetry) and DFT calculations quantify electron-withdrawing/donating effects. For instance, chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. Hammett constants (σ) correlate with reaction rates for functionalization at the 5-position .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to vary solvent polarity (ethanol vs. DMF), temperature, and catalyst loading .

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm novel structures and avoid misassignment .

- Biological Testing : Include positive controls (e.g., acarbose for α-glucosidase assays) and replicate experiments (n ≥ 3) to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.